molecular formula C6H6N2O5S B14067139 3-Hydroxy-2-nitrobenzenesulfonamide CAS No. 855426-17-4

3-Hydroxy-2-nitrobenzenesulfonamide

Cat. No.: B14067139
CAS No.: 855426-17-4
M. Wt: 218.19 g/mol
InChI Key: VILHTCKKVANQHJ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a hydroxyl group (-OH) at the 3-position and a nitro group (-NO₂) at the 2-position, with a sulfonamide (-SO₂NH₂) functional group. This compound exhibits unique physicochemical properties due to the electron-withdrawing effects of the nitro group and the hydrogen-bonding capability of the hydroxyl group. Such structural features influence its solubility, stability, and reactivity, making it relevant in pharmaceutical and materials science research.

Properties

CAS No.

855426-17-4

Molecular Formula

C6H6N2O5S

Molecular Weight

218.19 g/mol

IUPAC Name

3-hydroxy-2-nitrobenzenesulfonamide

InChI

InChI=1S/C6H6N2O5S/c7-14(12,13)5-3-1-2-4(9)6(5)8(10)11/h1-3,9H,(H2,7,12,13)

InChI Key

VILHTCKKVANQHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-nitrobenzenesulfonamide typically involves the nitration of 3-hydroxybenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes and disrupt cellular processes.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Hydroxy-2-nitrobenzenesulfonamide, we compare it with two structurally related sulfonamides: N-(3-Methylphenyl)-2-nitrobenzenesulfonamide () and N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide (). Key differences in substituents, molecular geometry, and functional groups are highlighted below.

Table 1: Structural and Functional Comparison

Property This compound N-(3-Methylphenyl)-2-nitrobenzenesulfonamide N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide
Core Structure Benzene ring with -OH, -NO₂, -SO₂NH₂ Benzene ring with -NO₂, -SO₂NH-(3-methylphenyl) Methane backbone with -SO₂NH-(3-hydroxy-2,2-dimethylpropyl)
Substituent Positions 3-OH, 2-NO₂ on benzene 2-NO₂ on benzene; 3-methylphenyl on sulfonamide 3-OH on branched propyl chain; sulfonamide on methane
Electronic Effects Strong electron-withdrawing (-NO₂) and donating (-OH) groups Electron-withdrawing (-NO₂) and weakly donating (-CH₃) groups Polar -OH group on aliphatic chain; no aromatic substituents
Potential Applications Pharmaceutical intermediates (hypothesized) Crystallography studies (reported) Pharmaceutical intermediates (commercial product)

Key Research Findings

N-(3-Methylphenyl)-2-nitrobenzenesulfonamide (): Crystal Structure: The compound crystallizes in a monoclinic system (space group P2₁/c) with distinct intermolecular hydrogen bonds between sulfonamide groups and nitro oxygen atoms .

N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide ():

  • Structural Divergence: Unlike the aromatic nitro-substituted target compound, this derivative features an aliphatic hydroxy group and a methane backbone.
  • Functional Implications: The branched alkyl chain may enhance lipid solubility, whereas the aromatic nitro group in this compound could increase reactivity in electrophilic substitutions .

Table 2: Hypothetical Physicochemical Properties

Property This compound N-(3-Methylphenyl)-2-nitrobenzenesulfonamide
Molecular Weight (g/mol) ~232 (estimated) 306.33 (reported)
Melting Point Not reported 162–164°C
Solubility in Water Moderate (due to -OH, -SO₂NH₂) Low (hydrophobic -CH₃ group dominates)

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